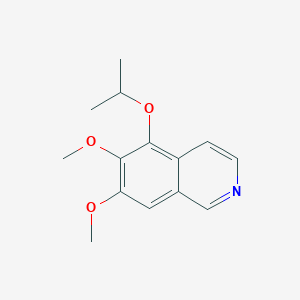
5-Isopropoxy-6,7-dimethoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropoxy-6,7-dimethoxyisoquinoline: is an organic compound with the molecular formula C14H17NO3 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-6,7-dimethoxyisoquinoline typically involves the alkylation of 6,7-dimethoxyisoquinoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopropoxy-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Isopropoxy-6,7-dimethoxyisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders .
Medicine: The compound’s derivatives are explored for their potential use in treating conditions such as epilepsy, depression, and other central nervous system disorders .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The exact mechanism of action of 5-Isopropoxy-6,7-dimethoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and ion channels. These interactions can modulate neuronal activity and influence physiological processes .
Comparación Con Compuestos Similares
6,7-Dimethoxyisoquinoline: A closely related compound with similar chemical properties but lacking the isopropoxy group.
4-Methyl-6,7-dimethoxyisoquinoline: Another derivative with a methyl group at the 4-position instead of the isopropoxy group.
Uniqueness: 5-Isopropoxy-6,7-dimethoxyisoquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to other isoquinoline derivatives .
Propiedades
Número CAS |
660398-00-5 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
6,7-dimethoxy-5-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-13-11-5-6-15-8-10(11)7-12(16-3)14(13)17-4/h5-9H,1-4H3 |
Clave InChI |
UOXMCNFUIJBKCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C2C=CN=CC2=CC(=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


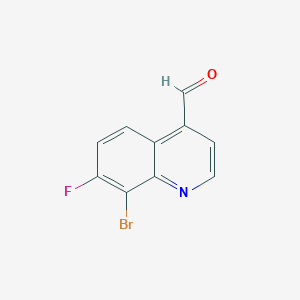
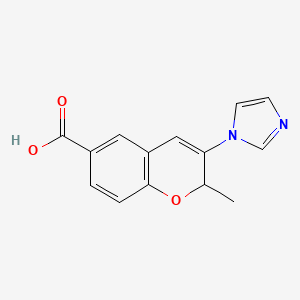

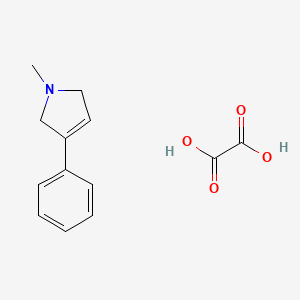



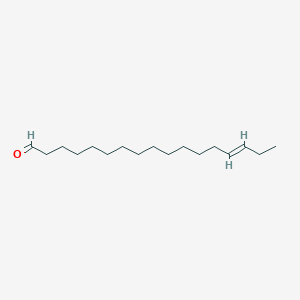

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)
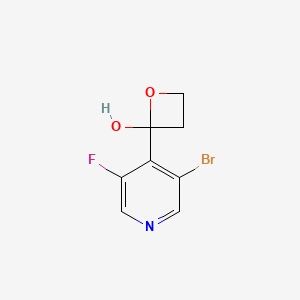
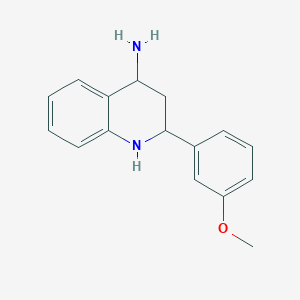
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)

